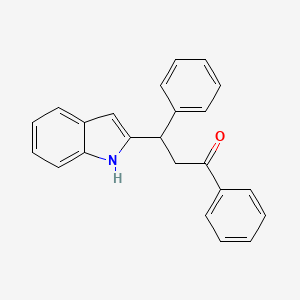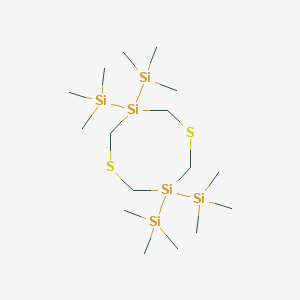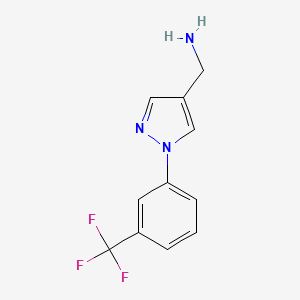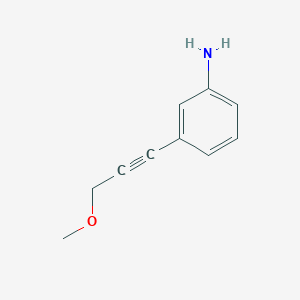![molecular formula C16H22O4 B14177979 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane CAS No. 918867-38-6](/img/structure/B14177979.png)
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane is an organic compound with a complex structure that includes two dioxane rings and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s derivatives may have therapeutic potential, and ongoing research aims to explore their efficacy and safety.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane include:
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis due to its acidity and steric rigidity.
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
What sets this compound apart is its dual dioxane rings and phenyl group, which confer unique reactivity and stability. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.
Properties
CAS No. |
918867-38-6 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-[2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phenyl]-1,3-dioxane |
InChI |
InChI=1S/C16H22O4/c1-16(2)19-11-13(20-16)10-12-6-3-4-7-14(12)15-17-8-5-9-18-15/h3-4,6-7,13,15H,5,8-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
MXWSZNROZIBOFI-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC2=CC=CC=C2C3OCCCO3)C |
Canonical SMILES |
CC1(OCC(O1)CC2=CC=CC=C2C3OCCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



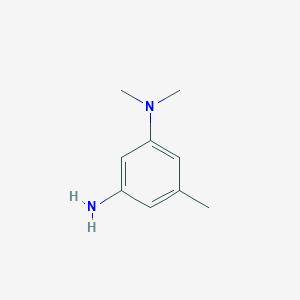
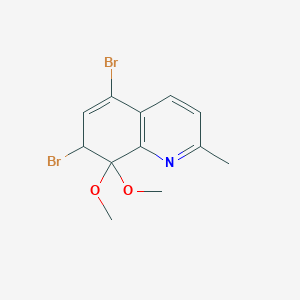
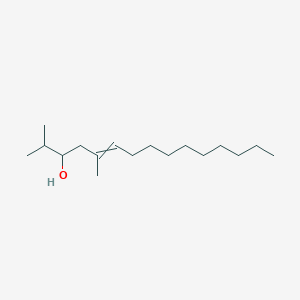
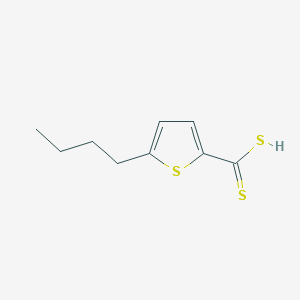
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
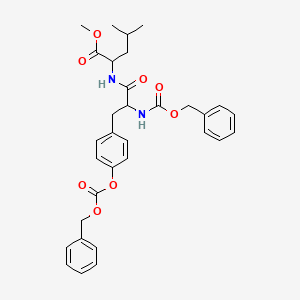
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
